molecular formula C19H28N2O2 B2913842 N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1396857-39-8

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2913842
CAS No.: 1396857-39-8
M. Wt: 316.445
InChI Key: JHCZPXJYAYIWSW-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic chemical compound featuring a pyrrolidine core substituted with a cycloheptyl carboxamide group and a 4-methoxyphenyl moiety. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and early-stage drug discovery research. The pyrrolidine ring is a common scaffold in pharmaceuticals, contributing to the molecule's three-dimensional structure and potential for target engagement . The inclusion of the carboxamide group, a prevalent pharmacophore in many bioactive molecules, suggests potential for hydrogen bonding with biological targets, while the lipophilic cycloheptyl and 4-methoxyphenyl groups may influence membrane permeability and target affinity. Compounds with structural similarities, particularly those containing pyrrolidine and carboxamide functional groups, have been investigated in various biochemical contexts. For instance, research on related molecular frameworks has shown promise in areas such as the inhibition of tubulin polymerization, which is a validated target in anticancer drug development . Other carboxamide-containing compounds are known to modulate central nervous system targets, such as the GABAA receptor . Therefore, this compound may serve as a versatile building block or lead structure for researchers studying these and other biological pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZPXJYAYIWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cycloheptyl and methoxyphenyl groups onto the pyrrolidine ring is achieved through substitution reactions. Common reagents used include alkyl halides and aryl halides under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, and other biomolecules, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound shares a pyrrolidine-1-carboxamide scaffold with several analogues, but differences in substituents critically modulate its properties:

Compound R1 (Pyrrolidine C3) R2 (Carboxamide N) Key Structural Features
Target Compound 4-Methoxyphenyl Cycloheptyl Bulky cycloheptyl group enhances lipophilicity; 4-methoxy provides electron-donating effects
8c () 4-Hydroxy-2-oxo-2H-chromen-3-yl 4-Methoxyphenyl Coumarin moiety introduces planar aromaticity; lower yield (45%) and m.p. (152–153°C)
8g () 4-Hydroxy-2-oxo-2H-chromen-3-yl Cyclohexyl Cyclohexyl reduces steric hindrance vs. cycloheptyl; higher yield (68%) and m.p. (166–167°C)
Zinc Coordination Complex () Azoformamide ligand Zn(II) coordination Pyrrolidine-1-carboxamide acts as a bidentate ligand; Zn–N/O bond lengths: 2.002–2.207 Å
  • Cycloheptyl vs. Cyclohexyl (8g): The cycloheptyl group in the target compound likely increases molecular flexibility and lipophilicity compared to the cyclohexyl group in 8g , which may enhance membrane permeability but reduce crystallinity (lower predicted melting point).
  • Coumarin vs.

Biological Activity

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a cycloheptyl group and a 4-methoxyphenyl moiety attached to a pyrrolidine backbone. Its chemical formula can be represented as follows:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{2}

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes, influencing pathways related to cancer cell proliferation and bacterial growth inhibition.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound, particularly against various human cancer cell lines. The compound has shown promising results in inhibiting cell viability, with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.65Tamoxifen1.93
HeLa2.41Tamoxifen2.84

The above table illustrates that this compound exhibits superior activity compared to the reference drug Tamoxifen in certain cases, suggesting its potential as a novel anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings indicate that it may effectively suppress bacterial biofilm formation, which is crucial for preventing chronic infections.

Bacterial Strain Inhibition Zone (mm) Reference Compound Inhibition Zone (mm)
Staphylococcus aureus20–25Ciprofloxacin15–20
Escherichia coli18–22Amoxicillin17–19

These results highlight the compound's potential utility in treating bacterial infections, particularly those associated with biofilm formation .

Study on Anticancer Efficacy

A study published in 2019 evaluated the efficacy of various pyrrolidine derivatives, including this compound, against human cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant antiproliferative activity, leading to apoptosis in cancer cells through mechanisms involving caspase activation .

Pharmacokinetic Studies

Pharmacokinetic evaluations are ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest favorable properties that could facilitate its development as a therapeutic agent .

Q & A

Q. What are common synthetic routes for synthesizing N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related analogs?

The synthesis typically involves multi-step reactions starting with arylhydrazine derivatives. For example, analogs like pyrrolidinyl-4-methoxyphenylazoformamide ligands are synthesized by reacting 4-methoxyphenylhydrazine·HCl with methyl chloroformate in dichloromethane under nitrogen, followed by condensation with pyrrolidine in toluene. Column chromatography (hexane:ethyl acetate gradients) is used for purification. Yields range from 65–77%, with characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR, FTIR, and HRMS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : 1H^1 \text{H} NMR (500 MHz) identifies aromatic protons (δ 7.93–6.98 ppm) and methoxy groups (δ 3.89 ppm). FTIR confirms carbonyl stretches (~1690 cm1^{-1}) and aromatic C–H bending (~848 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., Zn–O = 2.002–2.012 Å, Zn–N = 2.207–2.211 Å) and space group symmetry (orthorhombic, Pbca). Data refinement uses SHELXL with R-factors <0.046 .

Q. What structural motifs are critical in coordination complexes involving this carboxamide?

The 1,3-heterodiene (N–N–C=O) motif enables bidentate coordination to metals like Zn(II), forming five-membered chelate rings. Crystal packing reveals dominant H–H (39.9%) and Cl–H (28.2%) interactions via Hirshfeld surface analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for metal-carboxamide complexes?

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder. Validate refinement with Rint (<0.088) and I/σ(I) thresholds (>2). For high mosaicity, apply multi-scan absorption corrections (e.g., SADABS) .

Q. What methodological considerations are critical for analyzing intermolecular interactions in crystal structures?

Hirshfeld surface analysis and 2D fingerprint plots quantify interaction types (e.g., H–H, Cl–H). For example, H···Cl contacts contribute 28.2% to crystal packing in zinc complexes. Software like CrystalExplorer calculates contact percentages and visualizes surfaces .

Q. How does the coordination behavior of this carboxamide compare to semicarbazones in metal complexes?

Unlike semicarbazones (Schiff-base R–C=N–NH–C=O), azoformamides (R–N=N–C=O) form harder O-donor bonds (Zn–O = ~2.00 Å vs. Zn–N = ~2.21 Å). This increases thermal stability and alters catalytic/biological activity. Comparative studies require DFT calculations to assess metal-ligand bond strength .

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